Scutellarein 4'-methyl ether

Catalog No.
S1960396
CAS No.
6563-66-2
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scutellarein 4'-methyl ether

CAS Number

6563-66-2

Product Name

Scutellarein 4'-methyl ether

IUPAC Name

5,6,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)12-6-10(17)14-13(22-12)7-11(18)15(19)16(14)20/h2-7,18-20H,1H3

InChI Key

XVMMEYCPXZYLAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

Scutellarin 4'-methyl ether is a lesser-known flavone derivative found in some plants, particularly species of Scutellaria (skullcap) []. However, compared to its close relative Scutellarin, scientific research on Scutellarin 4'-methyl ether is scarce. While there is some evidence for potential biological activities, more studies are needed to fully understand its therapeutic applications.

Antioxidant Properties:

Limited in vitro studies suggest that Scutellarin 4'-methyl ether might possess antioxidant properties. One study indicated its ability to scavenge free radicals, potentially offering protection against oxidative stress-related damage []. However, further research is necessary to confirm these findings and explore its potential in vivo (within a living organism).

Other Potential Activities:

There are a few scattered studies hinting at other possible activities of Scutellarin 4'-methyl ether. These include:

  • Anti-inflammatory effects: A study suggests it might have some anti-inflammatory properties, but more research is needed for confirmation.
  • Neuroprotective effects: Preliminary research suggests potential neuroprotective effects, but this requires further investigation [].

Scutellarein 4'-methyl ether is a flavonoid compound characterized by its unique structure, which includes a methoxy group at the 4' position of the scutellarein backbone. Its chemical formula is C16H12O6C_{16}H_{12}O_{6}, and it is known for its diverse biological activities and potential therapeutic applications. This compound is derived from scutellarein, a naturally occurring flavone found in various plants, particularly in the Lamiaceae family.

  • Antioxidant properties: The presence of hydroxyl groups allows the compound to scavenge free radicals and protect cells from oxidative damage [].
  • Anti-inflammatory effects: Scutellarein 4'-methyl ether might modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes or signaling molecules [].
  • Neuroprotective potential: Studies suggest the compound could protect neurons from damage through various mechanisms, including reducing oxidative stress and promoting neurotrophic factors [].
Typical of flavonoids. Key reactions include:

  • Methylation: The introduction of the methoxy group at the 4' position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Hydrolysis: Under acidic or basic conditions, scutellarein 4'-methyl ether can undergo hydrolysis to yield scutellarein and methanol.
  • Glycosylation: It can react with sugar moieties to form glycosides, enhancing its solubility and bioactivity.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.

Scutellarein 4'-methyl ether exhibits significant biological activities, including:

  • Antioxidant Properties: This compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Antiacetylcholinesterase Activity: It has been identified as a potential inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Effects: Studies indicate that scutellarein 4'-methyl ether may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

The synthesis of scutellarein 4'-methyl ether can be achieved through various methods:

  • Direct Methylation: Starting from scutellarein, methylation at the 4' position can be performed using methylating agents.
  • Protective Group Strategy: A more complex synthesis involves protecting hydroxyl groups using acetic anhydride followed by selective substitution with benzyl bromide . This method allows for high yields and purity.
  • Extraction from Natural Sources: Scutellarein 4'-methyl ether can also be isolated from plant sources such as Plectranthus barbatus and certain algae .

Scutellarein 4'-methyl ether has several applications in various fields:

  • Pharmaceuticals: Its antiacetylcholinesterase and antioxidant properties make it a candidate for developing drugs targeting neurodegenerative diseases and oxidative stress-related disorders.
  • Food Industry: As a natural antioxidant, it can be used to enhance the shelf life and health benefits of food products.
  • Cosmetics: Due to its skin-protective properties, it is being explored for use in cosmetic formulations aimed at reducing oxidative damage.

Scutellarein 4'-methyl ether shares structural similarities with several flavonoids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
ScutellareinHydroxyl groups at positions 5, 6, and 7Parent compound with no methoxy substitution
Rosmarinic AcidContains a caffeic acid moietyExhibits strong antioxidant and anti-inflammatory properties
LuteolinFlavone with hydroxyl groups at positions 3', 4', and 5Known for its anti-cancer properties
QuercetinContains multiple hydroxyl groupsBroad spectrum of biological activities

Scutellarein 4'-methyl ether is unique due to its specific methoxy substitution pattern, which influences its solubility and biological activity compared to these similar compounds.

XLogP3

1.7

Wikipedia

4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)-

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

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